![molecular formula C9H13N5O4 B13386819 Ganclclovir, [8-3H]](/img/structure/B13386819.png)
Ganclclovir, [8-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganclclovir, [8-3H] is a radiolabeled form of ganciclovir, a synthetic nucleoside analog of 2’-deoxyguanosine. Ganciclovir is primarily used as an antiviral medication to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients . The radiolabeled version, Ganclclovir, [8-3H], is used in scientific research to study the pharmacokinetics and molecular interactions of ganciclovir.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ganciclovir involves multiple steps, starting from guanine. The key steps include the protection of the amino group, alkylation to introduce the side chain, and subsequent deprotection . The radiolabeling with tritium ([8-3H]) is typically done by catalytic hydrogenation in the presence of a tritium source.
Industrial Production Methods
Industrial production of ganciclovir involves large-scale chemical synthesis with stringent quality control measures to ensure purity and efficacy. The process includes the synthesis of the active pharmaceutical ingredient (API), followed by formulation into various dosage forms such as tablets, capsules, and injectable solutions .
Analyse Des Réactions Chimiques
Types of Reactions
Ganciclovir undergoes several types of chemical reactions, including:
Oxidation: Ganciclovir can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the side chains of ganciclovir.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ganciclovir, which can be studied for their pharmacological properties .
Applications De Recherche Scientifique
Ganclclovir, [8-3H] is widely used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ganciclovir in the body.
Molecular Interactions: Investigating the binding interactions of ganciclovir with viral DNA polymerase and other molecular targets.
Drug Development: Evaluating the efficacy and safety of new antiviral drugs by comparing them with ganciclovir.
Medical Research: Exploring the potential use of ganciclovir in treating other viral infections and cancers.
Mécanisme D'action
Ganciclovir exerts its antiviral effects by inhibiting viral DNA synthesis. It is phosphorylated to ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA polymerase . The selective activation of ganciclovir by viral thymidine kinase ensures that it primarily affects infected cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpes simplex virus (HSV) infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Foscarnet: A pyrophosphate analog used to treat CMV infections resistant to ganciclovir.
Uniqueness
Ganciclovir is unique in its potent activity against CMV and its ability to be selectively activated by viral enzymes. This makes it highly effective in treating CMV infections, especially in immunocompromised patients .
Propriétés
Formule moléculaire |
C9H13N5O4 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-8-tritio-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i3T |
Clé InChI |
IRSCQMHQWWYFCW-WJULDGBESA-N |
SMILES isomérique |
[3H]C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



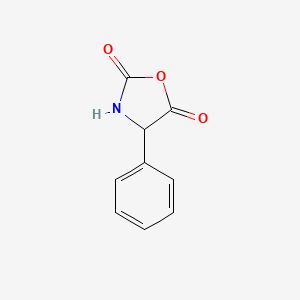
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
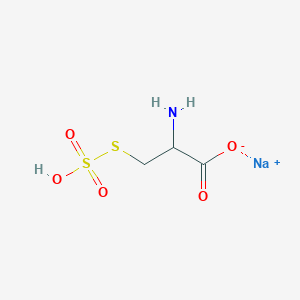
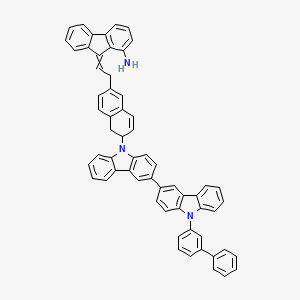
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
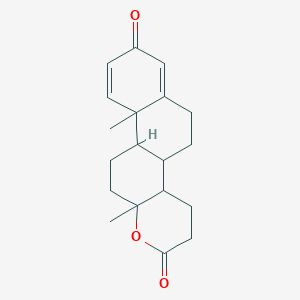
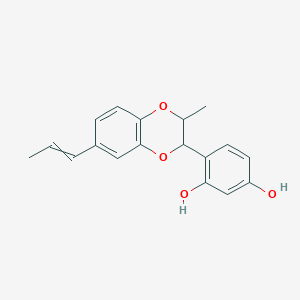
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
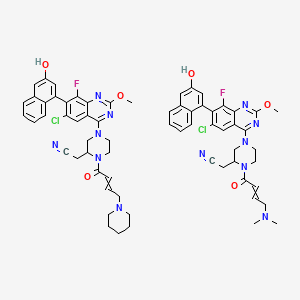
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
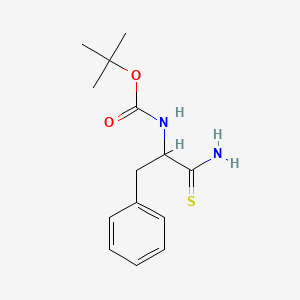
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
